1-tert-Butyl-piperidin-3-one hydrochloride
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Overview
Description
1-tert-Butyl-piperidin-3-one hydrochloride, also known as N-tert-Butyl-3-piperidone hydrochloride, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.73 g/mol. This compound is widely used in the pharmaceutical industry due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Piperidine Derivatives: This compound is used as a raw material in the synthesis of various piperidine derivatives. For example, it's involved in the synthesis of 4-chloropiperidine hydrochloride, a process that includes reduction and N-carbonylation steps (Zhang Guan-you, 2010).
- Active Lewis Pair Formation: In organometallic chemistry, derivatives of this compound are used to create active Lewis pairs for C–H bond activation. This involves hydroalumination or hydrogallation of sterically encumbered hydrazones (W. Uhl, M. Willeke, et al., 2016).
Pharmaceutical Research
- Development of Kinase Inhibitors: In pharmaceutical research, tert-butylpiperidinyl derivatives are key intermediates in the synthesis of p38 MAP kinase inhibitors, which have potential applications in treating diseases like rheumatoid arthritis and psoriasis (John Y. L. Chung, R. Cvetovich, et al., 2006).
Stereochemistry and Enantioselectivity
- Asymmetric Synthesis: The compound plays a critical role in asymmetric synthesis, providing key intermediates for the creation of enantiomerically pure chemicals, which is essential in the development of specific pharmaceutical agents (H. Jona, J. Shibata, et al., 2009).
Other Applications
- Structural Studies and Molecular Docking: Its derivatives are studied for their inhibitory activity against enzymes like acetylcholinesterase, important in Alzheimer’s disease research. These studies often involve molecular docking and DFT (Density Functional Theory) analysis (I. Celik, Meryem Erol, et al., 2020).
Mechanism of Action
Target of Action
It is known that many piperidine derivatives have a wide range of pharmacological activities, including antibacterial, antitumor, treatment of alzheimer’s disease, and anesthetic effects .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with various cellular targets to exert its effects .
Result of Action
Similar compounds have been shown to have a range of effects, including antibacterial, antitumor, and anesthetic activities .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-tert-Butyl-piperidin-3-one hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. The development of novel dual- or multi-target antidepressants is a significant area of study .
Properties
IUPAC Name |
1-tert-butylpiperidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2,3)10-6-4-5-8(11)7-10;/h4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYOKCZSQMOHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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